Molecular Weight and Lipophilicity Comparison: Mono- vs. Bis-Aziridinyl Pyrimidine Scaffolds for Enhanced Drug-like Properties
The target compound, with a single aziridine group, has a significantly lower molecular weight (MW) and slightly reduced lipophilicity (XLogP3) compared to its bis-aziridinyl analog, Ethymidine (CAS 2482-80-6). This single reactive center versus two provides a basis for differentiated reactivity and potential for a more favorable ADME profile [1][2].
| Evidence Dimension | Molecular Weight (MW) and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 155.58 g/mol; XLogP3: 1.4 |
| Comparator Or Baseline | Ethymidine (2,4-Bis(1-aziridinyl)-6-chloropyrimidine, CAS 2482-80-6): MW: 196.64 g/mol; XLogP3: 1.6 |
| Quantified Difference | ΔMW = 41.06 g/mol (lower); ΔXLogP3 = 0.2 (lower) |
| Conditions | Computed properties from PubChem (2026 release) |
Why This Matters
A lower molecular weight and lipophilicity can translate to improved solubility and permeability, which are critical parameters influencing oral bioavailability and cellular uptake in early-stage drug discovery.
- [1] PubChem. (2026). Pyrimidine, 4-(1-aziridinyl)-6-chloro-. National Center for Biotechnology Information. Retrieved May 12, 2026. View Source
- [2] PubChem. (2026). Ethymidine. National Center for Biotechnology Information. Retrieved May 12, 2026. View Source
